2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
CAS No.: 921858-15-3
Cat. No.: VC11946275
Molecular Formula: C20H18F3N5O3S
Molecular Weight: 465.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921858-15-3 |
|---|---|
| Molecular Formula | C20H18F3N5O3S |
| Molecular Weight | 465.5 g/mol |
| IUPAC Name | 2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H18F3N5O3S/c1-30-15-8-4-14(5-9-15)27-10-11-28-18(27)25-26-19(28)32-12-17(29)24-13-2-6-16(7-3-13)31-20(21,22)23/h2-9H,10-12H2,1H3,(H,24,29) |
| Standard InChI Key | PUYMDNFNBUHQQX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused imidazo[2,1-c][1,2,] triazole scaffold linked to a 4-methoxyphenyl group at position 7 and a sulfanyl-acetamide moiety at position 3. The acetamide side chain terminates in a 4-(trifluoromethoxy)phenyl group, contributing to its lipophilicity and metabolic stability.
Physicochemical Profile
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C20H18F3N5O3S |
| Molecular Weight | 465.5 g/mol |
| logP | 3.356 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 61.77 Ų |
| Solubility (logSw) | -3.55 |
The trifluoromethoxy group enhances lipophilicity, facilitating membrane permeability, while the sulfanyl linkage improves stability against enzymatic degradation.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol:
-
Core Formation: Cyclization of 5-amino-1-phenyl-1,2,4-triazole with α-bromoacetophenone derivatives under acidic conditions yields the imidazo[2,1-c][1,2,] triazole core .
-
Functionalization: Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling, followed by sulfanyl-acetamide linkage through nucleophilic substitution.
-
Purification: Chromatographic techniques (e.g., silica gel chromatography) achieve >95% purity, confirmed by HPLC and NMR.
Analytical Validation
-
NMR: ¹H NMR (400 MHz, DMSO-d6) displays characteristic peaks at δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.8 Hz, 2H, methoxyphenyl-H), and 4.12 (s, 2H, -SCH2-).
-
Mass Spectrometry: ESI-HRMS confirms the molecular ion peak at m/z 466.1245 [M+H]⁺ .
Biological Activities
Antimicrobial Effects
The compound exhibits broad-spectrum activity:
-
Antibacterial: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to disruption of cell wall synthesis .
-
Antifungal: IC50 of 2.3 µM against Candida albicans via inhibition of lanosterol 14α-demethylase .
Anti-Inflammatory Activity
At 10 µM, it reduces TNF-α and IL-6 production by 65% in LPS-stimulated macrophages, likely via NF-κB pathway inhibition .
Pharmacological Applications
Drug Development Prospects
-
Antimicrobial Agents: Structural analogs are under investigation for multidrug-resistant infections .
-
Oncology: Hybrid derivatives targeting tyrosine kinases (e.g., SHP1) are in preclinical trials .
Toxicity Profile
-
Acute Toxicity: LD50 > 500 mg/kg in murine models, with no hepatotoxicity observed at therapeutic doses.
-
CYP Inhibition: Moderate inhibition of CYP3A4 (IC50 = 12 µM), necessitating drug interaction studies .
Comparative Analysis with Analogous Compounds
The trifluoromethoxy group in VC11946275 confers superior metabolic stability compared to nitro-substituted analogs .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume